N-cyclobutyl-6-cyclopropylpyridazin-3-amine

Physicochemical profiling Lead optimization Drug-likeness

N-Cyclobutyl-6-cyclopropylpyridazin-3-amine (CAS 2197523-39-8; molecular formula C₁₁H₁₅N₃; molecular weight 189.26 g/mol) is a disubstituted pyridazin-3-amine featuring a cyclobutyl group on the exocyclic amine nitrogen and a cyclopropyl ring at the 6-position of the pyridazine core. This scaffold places the compound within the aminopyridazine class, a privileged pharmacophore recognized for engagement with kinase ATP-binding sites, NLRP3 inflammasome modulation, and various CNS targets.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 2197523-39-8
Cat. No. B2609457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-6-cyclopropylpyridazin-3-amine
CAS2197523-39-8
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESC1CC(C1)NC2=NN=C(C=C2)C3CC3
InChIInChI=1S/C11H15N3/c1-2-9(3-1)12-11-7-6-10(13-14-11)8-4-5-8/h6-9H,1-5H2,(H,12,14)
InChIKeyYQTOWBDCLIGJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclobutyl-6-cyclopropylpyridazin-3-amine (CAS 2197523-39-8): Structural Identity and Procurement-Grade Characterization


N-Cyclobutyl-6-cyclopropylpyridazin-3-amine (CAS 2197523-39-8; molecular formula C₁₁H₁₅N₃; molecular weight 189.26 g/mol) is a disubstituted pyridazin-3-amine featuring a cyclobutyl group on the exocyclic amine nitrogen and a cyclopropyl ring at the 6-position of the pyridazine core [1]. This scaffold places the compound within the aminopyridazine class, a privileged pharmacophore recognized for engagement with kinase ATP-binding sites, NLRP3 inflammasome modulation, and various CNS targets [2]. The compound is primarily supplied as a research intermediate for medicinal chemistry synthesis and early-stage biological profiling, with standard procurement specifications including ≥95% purity (HPLC) and availability in milligram-to-gram quantities from specialty chemical vendors .

Why N-Cyclobutyl-6-cyclopropylpyridazin-3-amine Cannot Be Replaced by Simpler 6-Substituted Pyridazin-3-amines in Target-Focused Research


Generic substitution of N-cyclobutyl-6-cyclopropylpyridazin-3-amine with simpler analogs such as 6-cyclopropylpyridazin-3-amine (CAS 1159814-07-9) or N-cyclobutylpyridazin-3-amine (CAS 1010422-13-5) introduces demonstrable structural liabilities that undermine lead optimization campaigns. The primary amine of 6-cyclopropylpyridazin-3-amine presents a hydrogen-bond donor (HBD) that reduces passive membrane permeability and increases metabolic susceptibility compared to the tertiary, cyclobutyl-substituted amine of the target compound [1]. Conversely, N-cyclobutylpyridazin-3-amine lacks the 6-cyclopropyl group, sacrificing a critical steric and electronic element known to occupy hydrophobic kinase selectivity pockets or influence NLRP3 binding conformations . Furthermore, the dual-substitution pattern directly alters calculated physicochemical parameters: the target compound (MW 189.26; predicted logP ~1.8–2.2) occupies a distinct property space relative to the monosubstituted analogs 6-cyclopropylpyridazin-3-amine (MW 135.17; XlogP 0.1) and N-cyclobutylpyridazin-3-amine (MW ~161.2; predicted logP ~1.2) [2][3]. These differences in molecular weight, lipophilicity, and hydrogen-bonding capacity translate into divergent solubility, permeability, and off-target profiles that cannot be bridged by generic substitution alone.

Quantitative Evidence Guide: Differentiated Properties of N-Cyclobutyl-6-cyclopropylpyridazin-3-amine Versus In-Class Analogs


Molecular Weight and Lipophilicity Differentiation from 6-Cyclopropylpyridazin-3-amine (CAS 1159814-07-9)

N-Cyclobutyl-6-cyclopropylpyridazin-3-amine exhibits a molecular weight of 189.26 g/mol and an estimated logP of approximately 1.8–2.2, representing a 54.1 Da increase in molecular weight and a logP gain of approximately 1.7–2.1 units compared to the primary amine analog 6-cyclopropylpyridazin-3-amine (MW 135.17; XlogP 0.1) [1][2]. This property shift positions the target compound more favorably within typical lead-like space for CNS penetration (logP 1–3; MW < 350) while reducing the number of hydrogen-bond donors from one to zero, a recognized improvement for membrane permeability [3].

Physicochemical profiling Lead optimization Drug-likeness

CNS Multiparameter Optimization (MPO) Score Advantage Over Monosubstituted Pyridazin-3-amines

Applying the Pfizer CNS MPO scoring algorithm, N-cyclobutyl-6-cyclopropylpyridazin-3-amine is predicted to achieve a CNS MPO score of approximately 5.0–5.5 (based on MW 189, calculated logP ~2.0, TPSA 43.4 Ų, HBD 0, pKa ~4.5), compared to a score of approximately 4.5–5.0 for 6-cyclopropylpyridazin-3-amine (MW 135, logP 0.1, TPSA 51.8 Ų, HBD 1, pKa ~5.5) [1][2]. A CNS MPO score ≥5.0 is the empirically validated threshold associated with a higher probability of favorable brain exposure; the target compound surpasses this threshold while the primary amine comparator falls at its lower boundary [3].

CNS drug discovery Multiparameter optimization Blood-brain barrier permeability

Biological Annotation as Privileged NLRP3 Inflammasome and Kinase Pharmacophore Scaffold

The N-cyclobutyl-6-cyclopropylpyridazin-3-amine scaffold has been explicitly annotated as a potential NLRP3 inflammasome inhibitor, a mechanism implicated in gout, type 2 diabetes, and neurodegenerative diseases [1]. In parallel, the broader aminopyridazine chemotype is associated with kinase inhibition (e.g., EGFR, JAK2, CDK family members), with certain subclass members demonstrating IC₅₀ values in the low nanomolar range [2][3]. While target-specific potency data for this exact compound remain unpublished, the dual annotation—NLRP3 and kinase—distinguishes it from monosubstituted pyridazin-3-amines that lack comparable integrated pharmacological annotation in publicly available databases. The compound thus serves as a uniquely annotated probe for parallel inflammasome-kinase pathway investigation, a dual-target strategy gaining traction in immuno-oncology and inflammatory disease research.

Inflammasome inhibition Kinase inhibition Pharmacophore annotation

Optimal Application Scenarios for N-Cyclobutyl-6-cyclopropylpyridazin-3-amine (CAS 2197523-39-8) Based on Differentiated Evidence


CNS Lead Optimization Programs Requiring Favorable Brain Penetration MPO Profiles

Medicinal chemistry teams pursuing CNS targets (e.g., neurodegenerative disease kinases, neuroinflammatory NLRP3 pathways) can prioritize N-cyclobutyl-6-cyclopropylpyridazin-3-amine as a starting scaffold due to its predicted CNS MPO score ≥5.0, zero hydrogen-bond donors, and lipophilicity within the logP 1–3 range desirable for blood-brain barrier permeability [1]. The compound's physicochemical differentiation from primary amine pyridazin-3-amines (ΔCNS MPO ≈ +0.5; ΔHBD = -1) reduces the need for property-modulating prodrug strategies early in the hit-to-lead phase [2].

Parallel NLRP3-Kinase Pathway Profiling in Immuno-Oncology and Inflammatory Disease Research

The dual biological annotation of the N-cyclobutyl-6-cyclopropylpyridazin-3-amine scaffold as both an NLRP3 inflammasome modulator and a potential kinase inhibitor makes it suitable for phenotypic screening cascades designed to identify compounds that simultaneously attenuate inflammasome-driven inflammation and kinase-mediated proliferative signaling [1]. Researchers investigating crosstalk between innate immunity and oncogenic kinase pathways—an emerging axis in pancreatic cancer and myelodysplastic syndromes—can leverage this scaffold for target ID and pathway deconvolution studies [2].

Fragment-Based and Structure-Activity Relationship (SAR) Library Expansion Around 3,6-Disubstituted Pyridazine Cores

The compound's dual-substitution pattern (N-cyclobutyl + 6-cyclopropyl) defines a specific vector geometry around the pyridazine ring that is distinct from mono-6-substituted or mono-N-substituted analogs. This enables systematic SAR exploration of the steric and electronic contributions of small cycloalkyl groups at both the 3-amino and 6-positions, guiding fragment growing and merging strategies in structure-based drug design [1]. The compound serves as a key intermediate for synthesizing libraries of 3,6-disubstituted pyridazine derivatives with systematically varied N-alkyl and C-6 substituents [2].

Reference Standard for Developing CNS-Penetrant Pyridazine Chemical Probes with Defined Physicochemical Property Envelopes

Because N-cyclobutyl-6-cyclopropylpyridazin-3-amine occupies a well-characterized property space (MW ~189, logP ~2.0, HBD 0, TPSA ~43 Ų) that aligns with published CNS drug-likeness guidelines, it can serve as a calibration standard in ADME assay development and as a reference compound for benchmarking the permeability and metabolic stability of newly synthesized pyridazine-based chemical probes [1]. Its clear structural differentiation from simpler pyridazin-3-amines enables unambiguous property-performance correlations in medicinal chemistry data sets [2].

Quote Request

Request a Quote for N-cyclobutyl-6-cyclopropylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.